Cas no 1465754-53-3 (3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-)

3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo- 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-
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- インチ: 1S/C11H9BrFNO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
- InChIKey: NEBVPCJFBKDEAG-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(Br)C(F)=C2)C(=O)CC(C(O)=O)C1
3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-0120-5MG |
1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |
1465754-53-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | AS-0120-100MG |
1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |
1465754-53-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | AS-0120-1MG |
1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |
1465754-53-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Apollo Scientific | PC300988-1g |
1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
1465754-53-3 | 1g |
£388.00 | 2023-09-02 | ||
Key Organics Ltd | AS-0120-50MG |
1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |
1465754-53-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | AS-0120-20MG |
1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |
1465754-53-3 | >90% | 0mg |
£76.00 | 2023-04-21 | |
Key Organics Ltd | AS-0120-10MG |
1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |
1465754-53-3 | >90% | 10mg |
£63.00 | 2025-02-09 |
3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo- 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-に関する追加情報
Chemical Compound CAS No. 1465754-53-3: 3-Pyrrolidinecarboxylic Acid, 1-(4-Bromo-3-Fluorophenyl)-5-Oxo-
The chemical compound with CAS No. 1465754-53-3, known as 3-pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential applications in drug development and advanced materials. The structure of this compound is characterized by a pyrrolidine ring fused with a carboxylic acid group and a substituted phenyl moiety, making it a versatile building block for various chemical reactions.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(4-bromo-3-fluorophenyl)-5-oxo-pyrrolidinecarboxylic acid. Researchers have employed novel catalytic methods and optimized reaction conditions to achieve high yields and purity levels. The incorporation of bromine and fluorine substituents on the phenyl ring introduces unique electronic properties, which are crucial for its reactivity and biological activity. These substituents also enhance the compound's stability under various reaction conditions, making it an ideal candidate for further functionalization.
In terms of applications, this compound has shown promising results in the development of bioactive molecules. For instance, studies have demonstrated its potential as a precursor for synthesizing complex heterocyclic compounds, which are often found in pharmaceutical agents. The presence of the pyrrolidine ring provides a rigid framework that can be exploited to design molecules with specific pharmacokinetic profiles. Additionally, the carboxylic acid group offers opportunities for further modification, such as esterification or amidation, enabling the creation of diverse derivatives with tailored properties.
The CAS No. 1465754-53-3 compound has also been explored in the context of materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for organic transformations. Furthermore, researchers have investigated its role in polymer synthesis, where it serves as a monomer unit to produce high-performance polymers with unique mechanical and thermal properties.
From a structural standpoint, the pyrrolidinecarboxylic acid core of this compound plays a pivotal role in determining its reactivity and solubility characteristics. The pyrrolidine ring contributes to the molecule's hydrophobicity, while the carboxylic acid group introduces hydrophilic properties. This balance between hydrophobic and hydrophilic domains makes the compound suitable for applications in drug delivery systems, where amphiphilic molecules are highly sought after.
The introduction of halogen atoms (bromine and fluorine) on the phenyl ring further modulates the electronic properties of the molecule. Bromine substitution enhances the molecule's ability to participate in electrophilic aromatic substitution reactions, while fluorine substitution imparts additional stability due to its electron-withdrawing nature. These features make 1-(4-bromo-3-fluorophenyl)-pyrrolidinecarboxylic acid a valuable intermediate in multi-step synthesis workflows.
In conclusion, the compound CAS No. 1465754-53-3, or 3-pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo, represents a significant advancement in modern organic chemistry. Its unique structure and functional groups endow it with versatile properties that make it an invaluable tool in drug discovery and materials development. As research continues to uncover new applications for this compound, its role in shaping future innovations across multiple disciplines is expected to grow significantly.
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